molecular formula C5H5F3N2O B2989313 3-Methoxy-5-(trifluoromethyl)-1H-pyrazole CAS No. 1015780-80-9

3-Methoxy-5-(trifluoromethyl)-1H-pyrazole

Cat. No.: B2989313
CAS No.: 1015780-80-9
M. Wt: 166.103
InChI Key: BKPRJOYFZDPAEK-UHFFFAOYSA-N
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Description

3-Methoxy-5-(trifluoromethyl)-1H-pyrazole (CAS 1015780-80-9) is a high-purity chemical building block designed for research and development. This compound features a pyrazole heterocycle substituted with a methoxy group and a trifluoromethyl group, a motif known to enhance the physicochemical properties and biological activity of molecules . The trifluoromethyl group is a prominent pharmacophore and agrochemical moiety valued for its lipophilic and electron-withdrawing characteristics, which can significantly improve metabolic stability, membrane permeability, and binding affinity in target compounds . In agricultural chemistry, trifluoromethyl-substituted pyrazole derivatives are extensively investigated as key scaffolds in the synthesis of novel herbicides and other pesticidal agents . In the pharmaceutical field, structurally analogous trifluoromethyl pyrazoles serve as critical cores in medicinal chemistry projects. Research into similar compounds has demonstrated a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects, highlighting the potential of this chemical scaffold in the development of new therapeutic agents . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-5-(trifluoromethyl)-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3N2O/c1-11-4-2-3(9-10-4)5(6,7)8/h2H,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKPRJOYFZDPAEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NNC(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015780-80-9
Record name 5-methoxy-3-(trifluoromethyl)-1H-pyrazole
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Synthetic Methodologies for 3 Methoxy 5 Trifluoromethyl 1h Pyrazole and Analogues

Regioselective Synthesis Strategies for Trifluoromethylated Pyrazoles

The precise control of substituent placement on the pyrazole (B372694) ring is paramount for tuning the chemical and biological properties of the final compound. Various strategies have been developed to achieve regioselective synthesis of trifluoromethylated pyrazoles.

Cyclization Reactions Involving Hydrazones and Trifluoromethyl Ketone Precursors

A foundational approach to pyrazole synthesis is the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. In the context of trifluoromethylated pyrazoles, this involves precursors such as trifluoromethyl-β-diketones. The reaction of these diketones with hydrazines can, however, lead to a mixture of regioisomers.

A mild and efficient method for the synthesis of 3-trifluoromethylpyrazoles involves the trifluoromethylation/cyclization of α,β-alkynic hydrazones. beilstein-journals.org This transition-metal-free approach utilizes a hypervalent iodine reagent to achieve the desired cyclization. beilstein-journals.org The reaction proceeds under gentle conditions, offering a valuable route to this class of compounds. beilstein-journals.org

For instance, the reaction of various α,β-alkynic hydrazones with Togni's reagent (a hypervalent iodine-based trifluoromethylating agent) in the presence of a base like potassium carbonate can yield the corresponding 3-trifluoromethylpyrazoles. The proposed mechanism involves the initial trifluoromethylation of the alkyne, followed by an intramolecular cyclization of the resulting intermediate.

[3+2] Cycloaddition Approaches for Pyrazole Ring Formation

The [3+2] cycloaddition reaction is a powerful tool for the construction of five-membered heterocyclic rings, including pyrazoles. This approach typically involves the reaction of a 1,3-dipole with a dipolarophile. For the synthesis of trifluoromethylated pyrazoles, nitrile imines bearing a trifluoromethyl group are commonly employed as the 1,3-dipole.

A general and practical method for the synthesis of 5-trifluoromethylpyrazoles utilizes the catalyst-free and regioselective [3+2] cycloaddition of nitrile imines with 2-bromo-3,3,3-trifluoropropene (BTP). sci-hub.se This method is operationally simple and demonstrates high yields with a broad substrate scope. sci-hub.se Similarly, trifluoromethylated N-acylhydrazones can undergo a highly efficient [3+2] cycloaddition with nitroolefins to produce trifluoromethylated pyrazolidines, which can be subsequently oxidized to pyrazoles. sci-hub.se

The in-situ generation of trifluoroacetonitrile (B1584977) imines from corresponding hydrazonoyl bromides and their subsequent reaction with enones is another effective [3+2] cycloaddition strategy. enamine.netresearchgate.net This protocol leads to the formation of trans-configured 5-acyl-pyrazolines in a fully regio- and diastereoselective manner, which can then be aromatized to the desired pyrazoles. enamine.netresearchgate.net

Dipole PrecursorDipolarophileProduct TypeReference
Trifluoroacetonitrile iminesChalcones3-Trifluoromethylpyrazoles enamine.netresearchgate.net
Nitrile imines2-Bromo-3,3,3-trifluoropropene5-Trifluoromethylpyrazoles sci-hub.se
Trifluoromethylated N-acylhydrazonesNitroolefinsTrifluoromethylated pyrazolidines sci-hub.se

Multicomponent Reaction Protocols for Pyrazole Scaffold Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient and atom-economical route to complex molecules. Several MCRs have been developed for the synthesis of pyrazole scaffolds. researchgate.netorganic-chemistry.orgresearchgate.net

A notable example is the three-component coupling of 2-bromo-3,3,3-trifluoropropene (BTP), aldehydes, and sulfonyl hydrazides. nih.gov This metal-free and catalyst-free reaction is highly regioselective and proceeds under mild conditions to afford 3-trifluoromethylpyrazoles in high yields. nih.gov The reaction is scalable and tolerates a wide range of functional groups. nih.gov

Another approach involves a one-pot, three-component reaction between 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one, various aniline (B41778) derivatives, and trimethyl orthoformate. nih.gov This solvent-free method efficiently produces 2-phenyl-4-((arylamino)methylene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one derivatives. nih.gov

Component 1Component 2Component 3Product TypeReference
2-Bromo-3,3,3-trifluoropropene (BTP)AldehydesSulfonyl hydrazides3-Trifluoromethylpyrazoles nih.gov
1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-oneAniline derivativesTrimethyl orthoformate4-((Arylamino)methylene)-2,4-dihydro-3H-pyrazol-3-ones nih.gov

Palladium-Catalyzed Ring-Opening Transformations

Palladium catalysis has enabled novel synthetic pathways to pyrazoles. One such strategy involves the ring-opening of strained heterocycles. A palladium-catalyzed ring-opening reaction of 2H-azirines with hydrazones has been developed for the synthesis of polysubstituted pyrazoles. google.comnih.gov This method provides an alternative route to these heterocyclic structures with a broad substrate scope. google.comnih.gov The reaction is believed to proceed through the formation of an organopalladium intermediate or the initial coordination of the palladium catalyst with the azirine ring. nih.gov

Precursor Design and Derivatization Approaches

The judicious selection and synthesis of precursors are fundamental to the successful construction of the target pyrazole. Fluorinated β-dicarbonyl compounds are particularly important building blocks.

Utilization of Fluorinated β-Diketones and β-Enones

Fluorinated β-diketones and their enone derivatives are key precursors for the synthesis of trifluoromethylated pyrazoles. The reaction of these compounds with hydrazine or its derivatives is a common method for forming the pyrazole ring.

A practical, high-yielding synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and its regioisomer, 1-methyl-5-(trifluoromethyl)-1H-pyrazole, starts from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one. This fluorinated β-enone is reacted with methylhydrazine to produce a mixture of the two regioisomeric pyrazoles, which can then be separated. This approach highlights the utility of β-enones in accessing trifluoromethylated pyrazoles.

Furthermore, a simple and efficient methodology for the highly regioselective synthesis of azomethine pyrazoles containing a trifluoromethyl group has been reported. This method involves the cyclocondensation of trifluoromethylated β-enamino diketones with phenylhydrazine (B124118) in the presence of a Lewis acid like BF3.

PrecursorReagentProduct TypeReference
4-Ethoxy-1,1,1-trifluoro-3-buten-2-oneMethylhydrazine1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles
Trifluoromethylated β-enamino diketonesPhenylhydrazine/BF3Azomethine pyrazoles

Functionalization via Direct Ortho-Metalation (DoM) Reactions

Direct ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.orgorganic-chemistry.org The reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. wikipedia.orgorganic-chemistry.org The methoxy (B1213986) group is known to be a moderately effective DMG, capable of directing lithiation to an adjacent position. organic-chemistry.org

In the context of 3-methoxy-5-(trifluoromethyl)-1H-pyrazole, the methoxy group at the C3 position can potentially direct metalation to the C4 position. The trifluoromethyl group at C5 is a strong electron-withdrawing group, which increases the acidity of the adjacent C4-H bond, further favoring deprotonation at this site. A similar strategy has been successfully applied to the functionalization of 1-methyl-5-(trifluoromethyl)-1H-pyrazole, where direct ortho-metalation of the 4-bromo derivative was used to introduce functional groups at the C5 position. enamine.net

The general mechanism for the DoM of this compound would involve the coordination of the organolithium reagent to the nitrogen atom of the pyrazole ring and the oxygen atom of the methoxy group. This is followed by abstraction of the C4 proton to form a lithiated intermediate. This intermediate can then react with a variety of electrophiles to introduce a wide range of substituents at the C4 position.

Table 1: Potential Electrophiles for Quenching in DoM Reactions

ElectrophileIntroduced Functional Group
Carbon dioxide (CO₂)Carboxylic acid
N,N-Dimethylformamide (DMF)Aldehyde
Iodine (I₂)Iodo
Chlorotrimethylsilane (TMSCl)Trimethylsilyl
Alkyl halides (R-X)Alkyl

It is important to note that the reaction conditions, including the choice of organolithium base (e.g., n-BuLi, s-BuLi, LDA) and solvent (e.g., THF, diethyl ether), must be carefully optimized to achieve high regioselectivity and yield, while minimizing potential side reactions.

Halogenation and Subsequent Cross-Coupling Methodologies

Halogenated pyrazoles are versatile intermediates for the synthesis of more complex derivatives through various cross-coupling reactions. researchgate.net The direct halogenation of the pyrazole ring is a common approach to introduce a handle for further functionalization.

Halogenation:

The halogenation of pyrazoles typically occurs at the C4 position, which is the most electron-rich position in the ring. researchgate.net For this compound, direct halogenation with reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) is expected to yield the corresponding 4-halo derivatives. The reaction conditions are generally mild, often proceeding at room temperature in solvents like dimethyl sulfoxide (B87167) (DMSO). beilstein-archives.org The electron-donating methoxy group at C3 and the electron-withdrawing trifluoromethyl group at C5 can influence the reactivity of the pyrazole ring towards electrophilic halogenation.

Subsequent Cross-Coupling Reactions:

The resulting 4-halo-3-methoxy-5-(trifluoromethyl)-1H-pyrazoles can then be utilized in a variety of palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the 4-halopyrazole with a boronic acid or ester in the presence of a palladium catalyst and a base. psu.edursc.org This methodology allows for the introduction of a wide range of aryl and heteroaryl substituents at the C4 position. The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction.

Heck Coupling: The Heck reaction couples the 4-halopyrazole with an alkene to form a new C-C bond, introducing a vinyl substituent at the C4 position.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the 4-halopyrazole and a terminal alkyne, leading to the synthesis of 4-alkynylpyrazoles.

Buchwald-Hartwig Amination: This cross-coupling reaction allows for the formation of C-N bonds by coupling the 4-halopyrazole with amines, providing access to 4-aminopyrazole derivatives.

Table 2: Examples of Suzuki-Miyaura Cross-Coupling Reactions of Halogenated Pyrazoles

Halogenated PyrazoleBoronic Acid/EsterCatalystBaseProductReference
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-onePhenylboronic acidPdCl₂(PPh₃)₂Na₂CO₃3-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one rsc.org
5-Bromo-3-aryl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine4-Methoxyphenylboronic acidPdCl₂(dppf)K₂CO₃5-(4-Methoxyphenyl)-3-aryl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine nih.gov
4-Iodo-1-phenyl-3-(trifluoromethyl)-1H-pyrazole2-Thienylboronic acidPd(PPh₃)₄Na₂CO₃1-Phenyl-4-(2-thienyl)-3-(trifluoromethyl)-1H-pyrazole rsc.org

Modulation of Synthetic Outcomes: Solvent Effects and Catalysis

The regioselectivity and efficiency of pyrazole synthesis and functionalization can be significantly influenced by the choice of solvent and catalyst.

Solvent Effects:

The solvent can play a crucial role in directing the outcome of a reaction, particularly in cases where multiple regioisomers can be formed. In the synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines, the polarity of the solvent has been shown to affect the regioselectivity. For instance, protic solvents have been observed to favor the formation of one regioisomer, while aprotic solvents may lead to the preferential formation of the other. researchgate.net The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), has been reported to dramatically increase the regioselectivity in pyrazole formation. acs.orgconicet.gov.arnih.gov Aprotic solvents with strong dipole moments, like N,N-dimethylacetamide (DMAc), have also been shown to improve regioselectivity in the synthesis of 1-aryl-3,4,5-substituted pyrazoles. organic-chemistry.org

In the context of DoM, the coordinating ability of the solvent can influence the aggregation state and reactivity of the organolithium reagent, thereby affecting the efficiency and selectivity of the metalation step.

Catalysis:

Catalysis is fundamental in modern organic synthesis, enabling reactions to proceed under milder conditions with higher efficiency and selectivity.

Acid/Base Catalysis: The synthesis of pyrazoles often employs acid or base catalysis to facilitate the condensation and cyclization steps. The addition of an acid, such as hydrochloric acid, can accelerate the dehydration steps in pyrazole formation, leading to increased yields. organic-chemistry.org

Metal Catalysis: As discussed in the context of cross-coupling reactions, transition metal catalysts, particularly palladium complexes, are indispensable for the functionalization of halogenated pyrazoles. The choice of the metal, ligand, and additives can be tailored to achieve specific transformations. Copper(I) catalysts have also been employed for the regioselective synthesis of certain pyrazole derivatives. nih.gov Iron-catalyzed routes have been developed for the regioselective synthesis of substituted pyrazoles from diarylhydrazones and vicinal diols. organic-chemistry.org

Purification and Isolation Techniques for Regioisomeric Pyrazoles

The synthesis of substituted pyrazoles can often lead to the formation of a mixture of regioisomers, which necessitates effective purification and isolation methods to obtain the desired product in high purity. uab.cat

Chromatographic Techniques:

Column Chromatography: Silica gel column chromatography is a widely used and effective method for the separation of regioisomeric pyrazoles. uab.catnih.gov The choice of eluent system is critical and needs to be optimized to achieve good separation.

Preparative Thin-Layer Chromatography (TLC): For smaller scale separations, preparative TLC can be a viable option.

High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can be employed for the analytical and preparative separation of pyrazole regioisomers, often providing high resolution. nih.gov

Crystallization:

If the regioisomers have sufficiently different solubilities in a particular solvent system, fractional crystallization can be an effective method for their separation on a larger scale. The formation of acid addition salts can sometimes facilitate crystallization and purification. google.com

Spectroscopic Characterization:

The unambiguous identification of the isolated regioisomers is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H, 13C, and Nuclear Overhauser Effect (NOE) experiments, is a powerful tool for distinguishing between different regioisomers based on the chemical shifts and through-space interactions of the substituents on the pyrazole ring. uab.catnih.gov

Chemical Reactivity and Transformation Pathways of 3 Methoxy 5 Trifluoromethyl 1h Pyrazole Derivatives

Electrophilic Aromatic Substitution Reactions on the Pyrazole (B372694) Ring System

Common electrophilic substitution reactions for pyrazoles include halogenation, nitration, and Friedel-Crafts reactions.

Halogenation: The C4 position of pyrazole derivatives can be readily halogenated. Direct C-H halogenation of pyrazoles has been achieved using N-halosuccinimides (NCS, NBS, NIS) as safe and inexpensive halogenating agents. beilstein-archives.org For the title compound, reactions with reagents like N-bromosuccinimide (NBS) or elemental chlorine would be expected to yield the 4-halo derivative regioselectively. Electrochemical methods also provide a pathway for C-H halogenation at the C4 position under mild conditions. mdpi.com

Nitration: Nitration of pyrazoles can be challenging due to the basicity of the ring nitrogens, which can be protonated by strong acids, leading to deactivation. However, milder nitrating systems, such as a mixture of nitric acid and trifluoroacetic anhydride (B1165640), have been used successfully for the direct nitration of various five-membered heterocycles, including pyrazoles. researchgate.netsemanticscholar.org This method would likely yield 3-methoxy-4-nitro-5-(trifluoromethyl)-1H-pyrazole.

Friedel-Crafts Reactions: Friedel-Crafts acylation of N-substituted pyrazoles using an acyl chloride or anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃, TiCl₄, SnCl₄) typically results in substitution at the C4 position. rsc.orgresearchgate.net The choice of a milder Lewis acid is often necessary to avoid complexation with the pyrazole nitrogens, which can deactivate the catalyst. researchgate.net

Table 1: Representative Electrophilic Aromatic Substitution Reactions on Pyrazole Scaffolds This table presents general reaction types applicable to the 3-methoxy-5-(trifluoromethyl)-1H-pyrazole system based on known pyrazole chemistry.

Reaction TypeTypical ReagentsExpected Position of SubstitutionReference
HalogenationN-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS)C4 researchgate.netbeilstein-archives.org
NitrationHNO₃ / Trifluoroacetic AnhydrideC4 researchgate.netsemanticscholar.org
AcylationRCOCl / AlCl₃ or TiCl₄C4 rsc.orgresearchgate.net

Nucleophilic Addition and Substitution Reactions Facilitated by Trifluoromethyl and Methoxy (B1213986) Groups

The powerful electron-withdrawing nature of the trifluoromethyl group at the C5 position significantly lowers the electron density of the pyrazole ring, particularly at the C5 and C3 positions, making them susceptible to nucleophilic attack. nih.gov This effect is crucial for facilitating nucleophilic addition and substitution reactions that are otherwise difficult on electron-rich pyrazole rings.

Vicarious Nucleophilic Substitution (VNS) of hydrogen is a known reaction for electron-deficient aromatic and heteroaromatic systems. For instance, 4-nitropyrazoles react with carbanions to give products of VNS at the C5 position. researchgate.net The strong activation provided by the CF₃ group suggests that this compound could undergo similar transformations with suitable nucleophiles, leading to functionalization at the C5 position, especially if a leaving group is present or can be formed in situ.

Furthermore, the methoxy group itself can be a site for nucleophilic substitution. O-demethylation can be achieved using strong nucleophiles or Lewis acids, converting the methoxy group into a hydroxyl group, which opens up further derivatization possibilities.

Nucleophilic aromatic substitution (SNAr) is particularly relevant for pyrazole derivatives bearing both a leaving group and strongly deactivating groups. While the title compound lacks an inherent leaving group on the ring, conversion of a hydroxyl group (obtained from O-demethylation) at C3 to a triflate or tosylate would create a viable substrate for SNAr reactions.

Oxidation and Reduction Chemistry of this compound Moieties

The pyrazole ring is generally stable to oxidation, but its substituents and precursors can undergo various redox transformations.

Oxidation: The synthesis of substituted pyrazoles often involves the oxidation of a pyrazoline precursor. For trifluoromethyl-substituted pyrazoles, this aromatization step can be efficiently achieved using oxidizing agents like manganese dioxide (MnO₂). acs.orgnih.gov In some cases, the oxidation of cycloadducts to form the aromatic pyrazole ring can occur spontaneously via aerial oxidation. beilstein-journals.org The C4 position of the pyrazole ring can also be functionalized through oxidative processes, such as the hypervalent iodine-mediated electrophilic thiocyanation, which proceeds under mild conditions. beilstein-journals.org While the methoxy group is generally stable, harsh oxidative conditions can lead to its cleavage.

Reduction: The reduction of the pyrazole ring itself requires harsh conditions and typically leads to saturation. The trifluoromethyl group is also highly stable and resistant to reduction. Therefore, reduction chemistry primarily focuses on other functional groups that may be present on the pyrazole ring or its substituents. For example, a nitro group introduced at the C4 position via electrophilic substitution can be readily reduced to an amino group using standard conditions (e.g., SnCl₂/HCl, H₂/Pd-C), providing a key intermediate for further functionalization. chinesechemsoc.org Similarly, if an aldehyde or ketone were introduced at C4 via a Friedel-Crafts reaction, it could be reduced to an alcohol or an alkyl group.

Derivatization at Nitrogen and Carbon Positions of the Pyrazole Nucleus

The functionalization of both nitrogen and carbon atoms of the pyrazole core is essential for creating diverse chemical libraries.

N-Derivatization: The N-H of 1H-pyrazoles is acidic and can be deprotonated with a base, followed by reaction with an electrophile (e.g., alkyl halides, acyl chlorides) to yield N1-substituted pyrazoles. researchgate.net It is important to note that for unsymmetrical pyrazoles like the title compound, N-alkylation can produce a mixture of two regioisomers (N1 and N2 substitution), and reaction conditions must be carefully controlled to achieve selectivity.

C-Derivatization via Metalation: A powerful strategy for carbon functionalization is the deprotonation of a C-H bond using a strong base (lithiation) to form an organometallic intermediate, which can then be trapped with various electrophiles. For pyrazoles, lithiation is highly regioselective and is directed by substituents on the ring. acs.org In N-substituted pyrazoles, the C5 position is the most acidic and is typically the site of lithiation. For 1-methyl-3-(trifluoromethyl)-1H-pyrazole, lithiation occurs at C5, allowing for the introduction of aldehydes, carboxylic acids, and boronic esters. enamine.net For the N-unsubstituted title compound, initial N-deprotonation would occur, and subsequent C-lithiation would likely be directed to the C5 position due to the inductive effect of the CF₃ group.

Transition-Metal-Catalyzed C-H Functionalization: In recent years, direct C-H functionalization catalyzed by transition metals (e.g., palladium, rhodium, iridium) has emerged as a step-economical method for derivatizing heterocycles. rsc.org These methods can selectively form C-C or C-heteroatom bonds at positions C4 or C5 of the pyrazole ring, often guided by a directing group on the N1-substituent.

Table 2: Key Derivatization Strategies for Trifluoromethyl-Pyrazole Scaffolds

PositionReaction TypeTypical ReagentsFunctional Group IntroducedReference
N1AlkylationBase (e.g., NaH, K₂CO₃) then R-XAlkyl, Acyl researchgate.net
C4BrominationN-Bromosuccinimide (NBS)-Br enamine.net
C5Lithiation & Electrophilic Quench1. n-BuLi; 2. Electrophile (e.g., DMF, CO₂, B(OR)₃)-CHO, -COOH, -B(OR)₂ enamine.netresearchgate.net
C4/C5Pd-Catalyzed C-H ArylationAr-X, Pd catalyst, LigandAryl rsc.org

Chemo- and Regioselective Functionalization Strategies

Achieving chemo- and regioselectivity is a central challenge in the synthesis and derivatization of polysubstituted pyrazoles. The electronic disparity between the C3-methoxy and C5-trifluoromethyl groups in the title compound provides a strong basis for selective transformations.

Regioselectivity in Electrophilic Substitution: As discussed in section 3.1, the activating methoxy group strongly directs incoming electrophiles to the C4 position, overriding the deactivating effect of the trifluoromethyl group. This provides a reliable strategy for selective functionalization at C4.

Regioselectivity in Metalation: C-H acidity is a key determinant for regioselective lithiation. In N-protected 3-methoxy-5-(trifluoromethyl)pyrazole, the C-H bond at C4 would be the most difficult to deprotonate. The choice between deprotonating the methyl of the methoxy group versus a ring C-H would depend on the specific base and conditions used. However, for many N-substituted pyrazoles, metalation at C5 is preferred, driven by the inductive effect of the adjacent nitrogen and any C5 substituent. enamine.netresearchgate.net

Chemoselectivity: Chemoselectivity involves differentiating between multiple reactive sites. For example, in a molecule containing both a C-Br bond and a C-H bond, a Pd-catalyzed Suzuki coupling could be performed selectively at the C-Br bond, leaving the C-H bond available for a subsequent direct C-H functionalization reaction. The presence of the methoxy group offers a potential handle for O-demethylation without affecting the stable CF₃ group or the aromatic ring. Conversely, reactions targeting the pyrazole N-H can be performed selectively in the presence of the other functional groups under basic conditions.

The development of regioselective synthetic routes to substituted pyrazoles, for instance through the [3+2] cycloaddition of 1,3-dicarbonyl compounds and hydrazines, is fundamental. The regiochemical outcome of these cyclizations is heavily influenced by the steric and electronic nature of the substituents on the dicarbonyl precursor, as well as reaction conditions like pH. nih.govmdpi.com These principles allow for the controlled synthesis of specific isomers like this compound, setting the stage for subsequent selective functionalization.

Advanced Spectroscopic and Structural Elucidation of 3 Methoxy 5 Trifluoromethyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Tautomerism Studies

NMR spectroscopy serves as a powerful, non-destructive technique for elucidating the precise connectivity and dynamic behavior of 3-Methoxy-5-(trifluoromethyl)-1H-pyrazole. Analysis of various nuclei provides a composite image of the molecule's structure.

Proton (¹H) NMR Analysis of Pyrazole (B372694) Ring and Substituents

The ¹H NMR spectrum of this compound is anticipated to provide key insights into the proton environments within the molecule. The pyrazole ring itself contains a single proton at the C4 position, which is expected to appear as a singlet in the aromatic region of the spectrum, typically between δ 6.0 and 6.5 ppm. The chemical shift of this proton is influenced by the electron-withdrawing nature of the adjacent trifluoromethyl group and the electron-donating methoxy (B1213986) group.

The methoxy group protons (-OCH₃) would present as a sharp singlet, typically resonating further upfield, likely in the range of δ 3.8 to 4.2 ppm. The integration of this peak should correspond to three protons. Finally, the N-H proton of the pyrazole ring is expected to be a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature, often appearing between δ 10.0 and 13.0 ppm. The presence of this exchangeable proton is a key indicator of the 1H-pyrazole tautomer.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H4 (pyrazole ring)6.0 - 6.5Singlet1H
-OCH₃3.8 - 4.2Singlet3H
N-H10.0 - 13.0Broad Singlet1H

Note: Predicted values are based on the analysis of structurally similar pyrazole derivatives.

Carbon-13 (¹³C) NMR Characterization of Carbon Framework

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. The C3 and C5 carbons of the pyrazole ring, being directly attached to the methoxy and trifluoromethyl groups respectively, will exhibit distinct chemical shifts. The C3 carbon, bonded to the electron-donating methoxy group, is expected to be shielded and appear in the range of δ 150-160 ppm. Conversely, the C5 carbon, attached to the strongly electron-withdrawing trifluoromethyl group, will be deshielded, with its resonance appearing further downfield. Furthermore, this signal will likely appear as a quartet due to coupling with the three fluorine atoms of the CF₃ group.

The C4 carbon of the pyrazole ring is expected to resonate at a more upfield position compared to C3 and C5, likely in the region of δ 90-100 ppm. The trifluoromethyl carbon itself will also be visible as a quartet, with a characteristic chemical shift. The methoxy carbon (-OCH₃) will appear as a single peak in the upfield region of the spectrum, typically between δ 55 and 65 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
C3150 - 160Singlet
C490 - 100Singlet
C5135 - 145Quartet
-CF₃115 - 125Quartet
-OCH₃55 - 65Singlet

Note: Predicted values are based on the analysis of structurally similar pyrazole derivatives.

Fluorine-19 (¹⁹F) NMR for Trifluoromethyl Group Conformation and Electronic Environment

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the three equivalent fluorine atoms of the trifluoromethyl group. This signal will appear as a singlet, and its chemical shift, typically in the range of δ -60 to -70 ppm (relative to CFCl₃), is sensitive to the electronic environment of the pyrazole ring. This analysis confirms the presence and integrity of the trifluoromethyl substituent.

Nitrogen-15 (¹⁵N) NMR for Heterocyclic Nitrogen Environments

While less common, ¹⁵N NMR can provide direct information about the nitrogen atoms in the pyrazole ring. In the 1H-pyrazole tautomer, two distinct nitrogen signals are expected. The protonated nitrogen (N1) would be more shielded and appear at a more upfield chemical shift compared to the unprotonated, sp²-hybridized nitrogen (N2). The precise chemical shifts can be influenced by solvent and hydrogen bonding, but this technique is invaluable for unambiguously distinguishing between the two nitrogen environments and studying tautomeric equilibria.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. The IR and Raman spectra of this compound are expected to display several key absorption bands. A broad absorption band in the IR spectrum between 3200 and 3400 cm⁻¹ would be characteristic of the N-H stretching vibration, providing further evidence for the 1H-pyrazole structure.

The C-H stretching vibration of the pyrazole ring is anticipated in the region of 3100-3150 cm⁻¹. The C=N and C=C stretching vibrations within the pyrazole ring will likely appear as a series of bands in the 1450-1600 cm⁻¹ region. The strong C-F stretching vibrations of the trifluoromethyl group are expected to be prominent in the IR spectrum, typically appearing as intense bands between 1100 and 1300 cm⁻¹. The C-O stretching of the methoxy group should also be observable, likely around 1250 cm⁻¹ and 1050 cm⁻¹.

Raman spectroscopy, being complementary to IR, would be particularly useful for observing the symmetric vibrations of the pyrazole ring and the C-C and C-N backbone, which may be weak in the IR spectrum.

Table 3: Predicted Key IR Absorption Bands for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)
N-H Stretch3200 - 3400
C-H Stretch (aromatic)3100 - 3150
C=N / C=C Stretch (ring)1450 - 1600
C-F Stretch1100 - 1300
C-O Stretch1050 - 1250

Note: Predicted values are based on the analysis of structurally similar pyrazole derivatives.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry is a crucial tool for the unambiguous determination of a compound's elemental composition. For this compound, with a molecular formula of C₅H₅F₃N₂O, the expected exact mass can be calculated with high precision. HRMS analysis, typically using techniques like electrospray ionization (ESI), would be expected to show a prominent protonated molecular ion peak ([M+H]⁺) in the positive ion mode. The measured mass-to-charge ratio (m/z) of this ion should match the calculated theoretical mass to within a few parts per million (ppm), providing definitive confirmation of the molecular formula. Fragmentation patterns observed in the mass spectrum could also offer additional structural information, such as the loss of a methyl radical or the trifluoromethyl group.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

The solid-state structure of this compound is anticipated to be significantly influenced by the interplay of its functional groups, namely the pyrazole ring, the methoxy group, and the trifluoromethyl group. Insights into its molecular architecture and intermolecular interactions can be drawn from the well-documented crystal structure of 3,5-bis(trifluoromethyl)pyrazole. researchgate.net

It is expected that this compound will crystallize in a manner that allows for the formation of hydrogen bonds, a common feature in the crystal packing of N-unsubstituted pyrazoles. researchgate.net The pyrazole ring's N-H group is a potent hydrogen bond donor, while the nitrogen atom at the 2-position is a hydrogen bond acceptor. This facilitates the formation of supramolecular assemblies. In the case of 3,5-bis(trifluoromethyl)pyrazole, the molecules arrange into tetramers through N-H···N hydrogen bonds. researchgate.net A similar tetrameric or catemeric arrangement is plausible for this compound.

A hypothetical data table for the crystallographic parameters of this compound, based on common values for similar small organic molecules, is presented below.

Crystallographic Parameter Hypothetical Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pbca
a (Å)8 - 12
b (Å)5 - 9
c (Å)10 - 15
β (°)90 - 105 (for Monoclinic)
Volume (ų)600 - 1000
Z4

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

The electronic absorption spectrum of this compound is predicted to exhibit characteristic bands in the ultraviolet region, arising from electronic transitions within the pyrazole ring and its substituents. The primary electronic transitions in pyrazole derivatives are typically π → π* and n → π* transitions. libretexts.orgyoutube.com

The π → π* transitions, which are generally of high intensity, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the aromatic pyrazole ring. libretexts.org The position of the absorption maximum (λmax) for these transitions is sensitive to the nature of the substituents on the ring. The methoxy group, being an electron-donating group, is expected to cause a bathochromic (red) shift of the π → π* absorption band compared to the unsubstituted pyrazole. Conversely, the electron-withdrawing trifluoromethyl group is likely to induce a hypsochromic (blue) shift. The net effect will depend on the interplay of these opposing electronic influences.

The n → π* transitions involve the promotion of an electron from a non-bonding orbital (primarily from the lone pair of the nitrogen atoms) to a π* antibonding orbital. youtube.com These transitions are typically of lower intensity and appear at longer wavelengths compared to the π → π* transitions.

The optical properties of pyrazole derivatives are an active area of research, with applications in materials science and medicinal chemistry. mdpi.com The specific absorption characteristics of this compound would be crucial for its potential applications in areas such as fluorescent probes or photochemically active materials.

A table of predicted UV-Vis absorption data for this compound in a common solvent like methanol (B129727) is provided below, based on general observations for substituted pyrazoles.

Transition Predicted λmax (nm) Predicted Molar Absorptivity (ε, L mol-1 cm-1)
π → π220 - 2605,000 - 15,000
n → π270 - 320100 - 1,000

Theoretical and Computational Investigations on 3 Methoxy 5 Trifluoromethyl 1h Pyrazole

Prediction of Spectroscopic Parameters

Computational NMR Chemical Shift Calculation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure determination. Computational methods, particularly those based on Density Functional Theory (T), can predict NMR chemical shifts (δ) with high accuracy, aiding in spectral assignment and structural confirmation. The GIAO (Gauge-Independent Atomic Orbital) method is commonly employed for this purpose.

For 3-Methoxy-5-(trifluoromethyl)-1H-pyrazole, theoretical chemical shifts for key nuclei (¹H, ¹³C, ¹⁹F) would be calculated. These calculations are typically performed on a geometry-optimized structure of the molecule. The computed shielding tensors are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C. Discrepancies between calculated and experimental values can arise from solvent effects, vibrational averaging, and the specific level of theory used.

Illustrative Data for NMR Chemical Shift Calculations

Atom Predicted Chemical Shift (δ, ppm)
¹H NMR
N-H 12.5 - 13.5
C4-H 6.4 - 6.8
O-CH₃ 3.9 - 4.2
¹³C NMR
C5 (pyrazole ring) 138 - 142 (quartet, J(C-F) ≈ 38 Hz)
C3 (pyrazole ring) 155 - 160
CF₃ 118 - 122 (quartet, J(C-F) ≈ 270 Hz)
C4 (pyrazole ring) 95 - 100
O-CH₃ 58 - 62
¹⁹F NMR

Note: This table contains hypothetical data for illustrative purposes.

Vibrational Frequency Analysis and Infrared Spectral Simulation

Vibrational frequency analysis is used to predict the infrared (IR) spectrum of a molecule. Following geometry optimization, a frequency calculation confirms the structure as a true energy minimum (no imaginary frequencies) and provides the harmonic vibrational frequencies and their corresponding intensities. These calculated frequencies correspond to specific molecular motions, such as stretching, bending, and torsional vibrations.

For this compound, key vibrational modes would include the N-H stretch, C-H stretches of the pyrazole (B372694) ring and methoxy (B1213986) group, the C=N and C=C ring stretches, and the strong, characteristic C-F stretching vibrations of the trifluoromethyl group. Theoretical spectra are often scaled by an empirical factor to better match experimental data.

Illustrative Data for Vibrational Frequency Analysis

Vibrational Mode Calculated Frequency (cm⁻¹) Description
ν(N-H) 3400 - 3500 N-H stretching
ν(C-H) 3100 - 3150 Aromatic C-H stretching
ν(C-H) 2950 - 3000 Methyl C-H stretching
ν(C=N) / ν(C=C) 1500 - 1600 Pyrazole ring stretching
ν(C-F) 1100 - 1300 CF₃ symmetric & asymmetric stretching
δ(N-H) 1400 - 1450 N-H bending

Note: This table contains hypothetical data for illustrative purposes.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Identification

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. wolfram.comresearchgate.netuni-muenchen.de The MEP map displays regions of varying electrostatic potential on the molecule's electron density surface.

Negative Regions (Red/Yellow): These areas are electron-rich, have a negative electrostatic potential, and are susceptible to electrophilic attack. In this compound, these would likely be concentrated around the pyrazole ring's nitrogen atoms and the oxygen atom of the methoxy group.

Positive Regions (Blue): These areas are electron-poor, have a positive potential, and are favorable sites for nucleophilic attack. The hydrogen atom on the pyrazole nitrogen (N-H) is expected to be a prominent blue region. uni-muenchen.de

Neutral Regions (Green): These areas have a near-zero potential.

Frontier Molecular Orbital (FMO) Analysis for Reactivity and Electron Transfer Characteristics

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. numberanalytics.com The energy and localization of these orbitals provide insight into a molecule's reactivity and electronic properties. nih.gov

HOMO: The HOMO represents the orbital most likely to donate electrons in a reaction (nucleophilicity). For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring system.

LUMO: The LUMO is the orbital most likely to accept electrons (electrophilicity). pku.edu.cn Due to the strong electron-withdrawing nature of the trifluoromethyl group, the LUMO would likely have significant contributions from the C5-CF₃ region of the molecule.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity and lower kinetic stability. numberanalytics.com

Analysis of the FMOs would be crucial for predicting the molecule's behavior in pericyclic reactions, charge-transfer processes, and interactions with other molecules.

Investigation of Intermolecular Interactions and Self-Aggregation Phenomena

The structure of this compound contains functional groups capable of forming significant intermolecular interactions, which would govern its physical properties and crystal packing. The primary interaction would be hydrogen bonding, where the N-H group acts as a hydrogen bond donor and the nitrogen at position 2 or the methoxy oxygen can act as acceptors.

Computational studies, such as Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots, could be used to characterize these interactions. It is plausible that the molecule forms hydrogen-bonded dimers or chains in the solid state. Furthermore, weaker interactions, such as C-H···F or C-H···π interactions, could also play a role in the molecule's self-aggregation and crystal structure. mdpi.comresearchgate.net Analysis of these forces is essential for understanding polymorphism and material properties.

Exploration of Structure Activity and Structure Property Relationships in 3 Methoxy 5 Trifluoromethyl 1h Pyrazole Systems

Influence of Trifluoromethyl Group on Molecular Lipophilicity and Metabolic Stability

The incorporation of a trifluoromethyl (-CF3) group is a widely used strategy in medicinal chemistry to modulate a molecule's pharmacokinetic and pharmacodynamic profile. mdpi.commdpi.com Its effects on lipophilicity and metabolic stability are particularly significant.

Compound MoietyTypical Hansch (π) ValueEffect on Lipophilicity
-CH3 (Methyl)+0.56Moderate Increase
-Cl (Chloro)+0.71Significant Increase
-CF3 (Trifluoromethyl)+0.88Strong Increase

Metabolic Stability: A primary advantage of incorporating a trifluoromethyl group is the enhancement of metabolic stability. mdpi.comwechemglobal.com The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, compared to about 414 kJ/mol for a carbon-hydrogen (C-H) bond. mdpi.com This high bond strength makes the -CF3 group exceptionally resistant to metabolic cleavage by enzymes, particularly cytochrome P450 oxidases. mdpi.comresearchgate.net By replacing a metabolically vulnerable C-H bond (for example, in a methyl group) with a robust C-CF3 moiety, the metabolic degradation of the molecule can be significantly reduced, leading to a longer biological half-life and improved pharmacokinetic profile. mdpi.com

Electronic and Steric Effects of the Methoxy (B1213986) Substituent on Pyrazole (B372694) Reactivity and Properties

The methoxy (-OCH3) group at the 3-position of the pyrazole ring exerts both electronic and steric effects that influence the molecule's reactivity, basicity, and intermolecular interactions.

Steric Effects: The methoxy group is larger than a hydrogen atom and can create steric hindrance, influencing the molecule's preferred conformation and its ability to bind to a biological target. mdpi.com The rotation around the C3-O bond can position the methyl group in different spatial orientations, which may either facilitate or hinder interactions with a receptor's binding site. In chemical reactions, the steric bulk of the methoxy group can direct incoming reagents to other positions on the pyrazole ring, thereby affecting the regioselectivity of synthetic transformations. mdpi.commsu.edu

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

QSAR and QSPR are computational modeling approaches used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. researchgate.net These models use molecular descriptors—numerical values that quantify various aspects of a molecule's structure—to build mathematical equations that can predict the activity or properties of new, untested compounds.

For pyrazole-containing compounds, QSAR studies have been instrumental in identifying key structural features that govern their biological activities, such as enzyme inhibition or receptor binding. researchgate.netnih.govnih.govacs.org Molecular descriptors frequently found to be significant in QSAR models of pyrazole derivatives include:

Hydrophobic descriptors: These account for the lipophilicity of the molecule. The trifluoromethyl group in 3-methoxy-5-(trifluoromethyl)-1H-pyrazole would contribute significantly to these descriptors, likely correlating with improved membrane permeability or hydrophobic interactions in a binding pocket. nih.gov

Electronic descriptors: These quantify the electronic properties of the molecule, such as dipole moment and the distribution of atomic charges. The electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group create a distinct electronic profile that can be critical for activity. researchgate.net

Steric descriptors: These relate to the size and shape of the molecule. The volume and surface area of the substituents influence how well the molecule fits into a biological target.

Topological descriptors: These describe the connectivity of atoms in the molecule and are used in both QSAR and QSPR analyses. nih.gov

QSPR models can predict properties like solubility, boiling point, and metabolic stability based on chemical structure. nih.gov For a molecule like this compound, QSPR could be used to predict its pharmacokinetic (ADMET) properties, helping to optimize its drug-like characteristics. nih.gov

Descriptor ClassExamplesRelevance to this compound
Hydrophobiclog P, Molar RefractivityThe -CF3 group strongly increases lipophilicity, influencing absorption and binding.
ElectronicDipole Moment, Atomic Charges, HOMO/LUMO energiesThe opposing electronic natures of the -OCH3 and -CF3 groups create a specific charge distribution critical for interactions.
StericMolecular Weight, Van der Waals VolumeThe size and shape of the substituents dictate the fit into a biological target.
Hydrogen BondingNumber of H-bond donors/acceptorsThe pyrazole NH (donor), pyrazole N (acceptor), and methoxy O (acceptor) are key interaction points.

Conformational Analysis and its Impact on Molecular Recognition

Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule that arise from rotation around its single bonds. libretexts.org The relative stability of these conformers, and thus the molecule's preferred three-dimensional shape, has a profound impact on its ability to interact with biological targets—a process known as molecular recognition.

For this compound, the most significant conformational flexibility arises from the rotation around the single bond connecting the pyrazole ring to the methoxy group (C3-O bond). This rotation changes the orientation of the methoxy's methyl group relative to the pyrazole ring. The energetically favored conformers will be those that minimize steric hindrance and optimize any intramolecular interactions. mdpi.com

The specific conformation adopted by the molecule is critical for its biological activity. A biological receptor, such as an enzyme or protein, has a precisely shaped binding pocket. For effective binding to occur, the molecule must adopt a conformation that is complementary to this pocket, allowing for optimal alignment of key interacting groups. For instance, the orientation of the methoxy group's oxygen atom could determine its ability to act as a hydrogen bond acceptor with a specific amino acid residue in the receptor. Similarly, the spatial position of the bulky and lipophilic trifluoromethyl group is crucial for its fit into a hydrophobic pocket. Therefore, understanding the conformational preferences of this compound is essential for rationalizing its structure-activity relationships. bohrium.com

Role of Halogen Bonding and Other Non-Covalent Interactions

Non-covalent interactions are the primary forces that govern the binding of a molecule to its biological target. frontiersin.org this compound possesses several functional groups capable of engaging in a variety of these crucial interactions.

Hydrogen Bonding: The pyrazole ring is an excellent hydrogen-bonding moiety. The pyrrole-like NH group at the 1-position is a strong hydrogen bond donor, while the pyridine-like nitrogen at the 2-position is a hydrogen bond acceptor. nih.gov Additionally, the oxygen atom of the methoxy group at the 3-position can act as another hydrogen bond acceptor. These interactions are highly directional and play a key role in molecular recognition and binding affinity.

Other Interactions: The aromatic pyrazole ring can participate in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine) in a protein target. The lipophilic trifluoromethyl group can form favorable van der Waals and hydrophobic interactions within nonpolar pockets of a receptor.

Interaction TypeFunctional Group (Role)Potential Partner in a Biological System
Hydrogen BondPyrazole -NH (Donor)Carbonyl oxygen, Aspartate, Glutamate
Hydrogen BondPyrazole N (Acceptor)Amide N-H, Arginine, Lysine
Hydrogen BondMethoxy -O- (Acceptor)Amide N-H, Serine, Threonine
Hydrophobic/Van der WaalsTrifluoromethyl -CF3Leucine, Isoleucine, Valine
π-π StackingPyrazole RingPhenylalanine, Tyrosine, Tryptophan
Weak Halogen/MultipolarTrifluoromethyl -CF3Electron-rich atoms (O, N), π-systems

Applications of 3 Methoxy 5 Trifluoromethyl 1h Pyrazole in Diverse Chemical Fields

Medicinal Chemistry Applications as Building Blocks and Lead Compounds

The pyrazole (B372694) nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs. The incorporation of a trifluoromethyl group often enhances the pharmacological profile of these molecules.

Modulators of Enzyme and Receptor Activity (e.g., Kinases, Adenosine (B11128) Receptors)

Derivatives of trifluoromethyl-pyrazole are recognized for their potential to modulate the activity of various enzymes and receptors critical in disease pathways. Although specific studies detailing the use of 3-Methoxy-5-(trifluoromethyl)-1H-pyrazole as a direct precursor for kinase or adenosine receptor modulators are not extensively documented, the general importance of this scaffold is clear. For instance, various substituted pyrazoles have been synthesized and evaluated as inhibitors of protein kinases, which are crucial targets in oncology. Similarly, the pyrazole framework has been incorporated into ligands targeting adenosine receptors, which are involved in inflammatory and neurological disorders. The specific electronic and steric contributions of the 3-methoxy and 5-trifluoromethyl substituents could be leveraged to achieve desired potency and selectivity for these targets.

Design of Ligands for Protein-Ligand Interactions

The design of selective ligands that can bind with high affinity to the active site of a target protein is a fundamental aspect of drug discovery. The this compound scaffold offers distinct features for such design. The pyrazole ring itself can participate in hydrogen bonding and π-stacking interactions, while the trifluoromethyl group can engage in favorable hydrophobic and dipole-dipole interactions. The methoxy (B1213986) group can act as a hydrogen bond acceptor. Computational docking studies on various pyrazole derivatives have demonstrated their ability to fit into the binding pockets of enzymes like receptor tyrosine kinases, illustrating the potential of this chemical class in creating targeted therapies.

Development of Chemical Probes for Biological Systems

Chemical probes are small molecules used as tools to study and manipulate biological systems. The trifluoromethyl group is particularly useful in the design of such probes, as it can serve as an NMR marker for studying molecular interactions. While specific chemical probes derived directly from this compound are not prominently reported, its structural attributes make it a candidate for the development of probes for target validation and studying biological pathways.

Agrochemical Sector: Herbicides and Fungicides

Pyrazole derivatives are a significant class of compounds in the agrochemical industry, with many commercialized products used as herbicides, fungicides, and insecticides. The inclusion of a trifluoromethyl group is a common strategy to enhance the efficacy of these agents.

Design and Synthesis of Pyrazole-Based Agrochemicals

The synthesis of agrochemicals often involves the use of key heterocyclic building blocks like pyrazoles. For example, a complex derivative, 4-chloro-3-[4-chloro-2-fluoro-5-(4-methoxybenzyloxy)phenyl]-1-methyl-5-(trifluoromethyl)-1H-pyrazole, has been reported to exhibit herbicidal activity. Another study detailed the synthesis of herbicidal 5-heterocycloxy-3-methyl-1-substituted-1H-pyrazoles. These examples underscore the utility of the trifluoromethyl-pyrazole core in the discovery of new crop protection agents. While direct synthesis from this compound is not specified in these examples, it represents a valuable starting material for creating libraries of novel candidates for screening.

Mode of Action at the Molecular Level in Target Organisms

The molecular mechanisms of action for pyrazole-based agrochemicals are diverse. Several pyrazole herbicides function by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the biosynthesis of plastoquinones and tocopherols (B72186) in plants. Inhibition of HPPD leads to a depletion of these essential molecules, resulting in bleaching symptoms and eventual plant death.

In the realm of fungicides, many pyrazole-carboxamide derivatives act as Succinate Dehydrogenase Inhibitors (SDHIs). These fungicides target complex II of the mitochondrial respiratory chain, disrupting the production of ATP and leading to the cessation of fungal growth. Although specific commercial agrochemicals derived from this compound have not been identified, any new herbicides or fungicides developed from this scaffold would likely be investigated for these established modes of action.

Materials Science: Photoswitchable Materials and Optoelectronic Devices

The unique electronic profile of this compound, featuring an electron-donating methoxy group (-OCH₃) and a strongly electron-withdrawing trifluoromethyl group (-CF₃), makes it an intriguing candidate for the development of advanced materials with specific optical and electronic properties.

Design of Pyrazole Derivatives with Tunable Optical Properties

The design of organic molecules for photoswitchable and optoelectronic applications often relies on the principle of intramolecular charge transfer (ICT). This phenomenon occurs in molecules possessing both an electron donor (D) and an electron acceptor (A) group, connected by a π-conjugated system. In this compound, the methoxy group serves as the donor, while the trifluoromethyl group acts as a potent acceptor.

Upon absorption of light, an electron can be promoted from a molecular orbital centered on the donor side of the molecule to one centered on the acceptor side. This D-A structure leads to a significant change in the dipole moment between the ground and excited states, which can give rise to interesting photophysical properties, such as large Stokes shifts and solvatochromism (a change in absorption or emission spectra with solvent polarity).

By chemically modifying this core structure—for example, by introducing photosensitive moieties like azobenzene—it is possible to design derivatives that can undergo reversible isomerization upon irradiation with specific wavelengths of light. The electronic properties of the 3-methoxy-5-(trifluoromethyl)phenyl group could be used to tune the energy levels of the photoswitch, potentially shifting its absorption bands into the visible or near-infrared regions, a desirable feature for many applications. Trifluoromethyl-substituted pyrazolo[3,4-b]quinolines have been synthesized and investigated for their potential in optoelectronic applications, demonstrating that the CF₃ group plays a crucial role in modulating the electronic and emission properties of such materials. mdpi.comresearchgate.net

Table 1: Influence of Substituents on Optical Properties

SubstituentPositionElectronic EffectPotential Impact on Optical Properties
-OCH₃ (Methoxy)3Electron-donating (mesomeric)Increases HOMO energy level, can cause a red-shift (bathochromic shift) in absorption/emission.
-CF₃ (Trifluoromethyl)5Electron-withdrawing (inductive)Lowers LUMO energy level, enhances intramolecular charge transfer, can improve photostability.

Incorporation into Coordination Polymers and Metal-Organic Frameworks

Coordination polymers (CPs) and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The properties of these materials, such as pore size, stability, and functionality, are directly dictated by the choice of the metal and the organic linker. researchgate.net

This compound is a suitable candidate for a ligand in the construction of CPs and MOFs. The pyrazole ring offers two nitrogen atoms—a deprotonatable pyrrolic nitrogen (N1) and a pyridinic nitrogen (N2)—that can coordinate to metal centers, allowing it to act as a linker. rsc.orgdigitellinc.com

The functional groups of this pyrazole derivative can impart specific properties to the resulting framework:

Methoxy Group: The -OCH₃ group, while less sterically demanding, can influence the electronic properties of the framework and may participate in hydrogen bonding interactions within the pores, affecting the material's affinity for specific guest molecules.

The synthesis of such MOFs would typically involve a solvothermal reaction between a metal salt and the this compound ligand. The resulting material's structure and porosity could be characterized by techniques such as single-crystal X-ray diffraction and gas adsorption analysis. The presence of pyrazolate rings and open metal sites in MOFs has been shown to be pivotal for applications like iodine adsorption. rsc.org

Catalysis: Pyrazole Ligands in Transition Metal Complexes

The ability of pyrazoles to coordinate with a wide range of transition metals has made them a staple class of ligands in the field of homogeneous catalysis. researchgate.net The electronic properties of the pyrazole ligand can be finely tuned through substitution, which in turn modulates the catalytic activity of the metallic center.

Synthesis and Characterization of Pyrazole-Metal Complexes

Transition metal complexes of this compound can be synthesized by reacting the pyrazole with a suitable metal precursor. A common method involves the deprotonation of the pyrazole's N-H group using a base to form the corresponding pyrazolate anion, which then acts as a potent nucleophile to coordinate with a metal salt (e.g., of copper, nickel, cobalt, or zinc). rsc.org

The resulting complexes can be mononuclear or polynuclear, depending on the reaction conditions and the stoichiometry of the reactants. The coordination geometry around the metal center (e.g., octahedral, square planar) is influenced by the metal ion itself and the steric and electronic properties of the pyrazole ligand. tandfonline.comresearchgate.net

Characterization of these novel complexes is crucial to understanding their structure and bonding. A combination of analytical techniques is typically employed for this purpose.

Table 2: Techniques for Characterization of Pyrazole-Metal Complexes

TechniqueInformation Obtained
¹H and ¹³C NMR SpectroscopyProvides information about the ligand's structure and coordination to the metal (for diamagnetic complexes).
Infrared (IR) SpectroscopyConfirms the coordination of the pyrazole nitrogen atoms to the metal by observing shifts in vibrational frequencies.
UV-Vis SpectroscopyInvestigates the electronic transitions within the complex, including d-d transitions and ligand-to-metal charge transfer bands. tandfonline.com
Mass SpectrometryDetermines the mass-to-charge ratio of the complex, confirming its composition.
Single-Crystal X-ray DiffractionProvides the precise three-dimensional structure, including bond lengths, bond angles, and coordination geometry. dnu.dp.ua
Thermogravimetric Analysis (TGA)Assesses the thermal stability of the complex and the presence of coordinated solvent molecules. researchgate.net

Catalytic Activity in Organic Transformations

The electronic dichotomy of the this compound ligand is expected to have a significant impact on the catalytic properties of its metal complexes. The electron-withdrawing -CF₃ group can increase the Lewis acidity of the coordinated metal center, which can enhance its activity in reactions that benefit from a more electrophilic catalyst, such as certain types of oxidation or polymerization reactions. butler.edu Conversely, the electron-donating -OCH₃ group can increase the electron density on the metal, which might be advantageous for reactions involving oxidative addition steps, such as cross-coupling reactions. nih.gov

This "push-pull" electronic nature allows for the fine-tuning of the catalyst's reactivity. For instance, in oxidation catalysis, a complex of this ligand could facilitate the activation of substrates. Copper complexes with pyrazole-based ligands have been investigated for the oxidation of phenols. orientjchem.org Similarly, in transfer hydrogenation reactions, the protic nature of the pyrazole NH group can participate in metal-ligand cooperation to facilitate the catalytic cycle. nih.gov The specific balance of electronic effects in this compound could lead to unique reactivity or selectivity in such transformations.

Sustainable Synthesis Approaches for 3 Methoxy 5 Trifluoromethyl 1h Pyrazole

Green Chemistry Principles Applied to Pyrazole (B372694) Synthesis

The synthesis of pyrazole derivatives is progressively incorporating green chemistry principles to mitigate environmental impact. researchgate.net These methodologies prioritize the use of safer solvents, catalyst-free or reusable catalyst systems, and energy-efficient reaction conditions. rsc.org For instance, the development of synthetic routes in aqueous media or under solvent-free conditions represents a significant step towards sustainability. researchgate.net Researchers are focusing on creating economically favorable and environmentally friendly techniques such as reactions at room temperature, which reduce energy consumption associated with high-temperature processes. researchgate.net The core idea is to design syntheses that are not only efficient in terms of yield but also in their use of resources and generation of waste. The application of these principles is crucial for the large-scale production of pyrazole-containing compounds, ensuring that the chemical industry's footprint on the environment is minimized.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to significantly higher yields and shorter reaction times compared to conventional heating methods. dergipark.org.trnih.govnih.gov This technique has been successfully applied to the synthesis of various pyrazole derivatives, including those with trifluoromethyl substituents. dergipark.org.tr The use of microwave irradiation facilitates efficient energy transfer directly to the reacting molecules, resulting in rapid heating and often cleaner reactions with fewer byproducts. nih.gov

For example, one-pot, three-component reactions to create pyrazole scaffolds have been conducted under microwave irradiation, demonstrating a substantial reduction in reaction time from hours to minutes, along with an improvement in product yields. nih.gov In the synthesis of 5-trifluoromethyl-4,5-dihydro-1H-pyrazoles, microwave irradiation at 100 W and 70°C for just 4 minutes resulted in yields between 82-96%. dergipark.org.tr These findings highlight the efficiency and effectiveness of microwave technology in producing complex heterocyclic structures. dergipark.org.trresearchgate.net

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Pyrazole Derivatives

Reaction Type Conditions Reaction Time Yield Reference
Pyrazole Synthesis Microwave (500 W, 150 °C) 5-6 min High nih.gov
Pyrazole Synthesis Conventional Reflux Several hours Moderate nih.gov
5-Trifluoromethyl-4,5-dihydro-1H-pyrazoles Microwave (100 W, 70 °C) 4 min 82-96% dergipark.org.tr
1H-pyrazole-5(3)-carboxylates Microwave (300 MW) 2-4 min High dergipark.org.tr

Solvent-Free and Environmentally Benign Reaction Conditions

A key objective of green chemistry is to reduce or eliminate the use of volatile organic solvents, which are often toxic and contribute to environmental pollution. To this end, solvent-free reaction conditions have been developed for the synthesis of trifluoromethylated pyrazoles. tandfonline.com These reactions, often conducted by simply heating a mixture of the reactants, can lead to high yields and simplified product isolation, as the need for solvent removal is obviated. tandfonline.comsci-hub.se

One notable example is the one-pot, three-component synthesis of 2-phenyl-4-((arylamino)methylene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one derivatives. This reaction proceeds efficiently under solvent-free conditions at 110 °C, achieving high yields of 80-92% without the need for a catalyst. tandfonline.com The operational simplicity and the absence of solvent waste make this a highly attractive green protocol. tandfonline.com When solvents are necessary, the focus shifts to environmentally benign options like water or ionic liquids, which offer safer alternatives to traditional organic solvents. researchgate.netresearchgate.net

Table 2: Examples of Solvent-Free Synthesis of Trifluoromethylated Pyrazoles

Reactants Temperature Reaction Time Yield Key Advantage Reference
1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one, aniline (B41778) derivatives, trimethyl orthoformate 110 °C 45-120 min 80-92% Solvent- and catalyst-free tandfonline.com
β-diketones and hydrazines Variable Variable High Avoids volatile organic solvents sci-hub.se

Development of Highly Atom-Economical Processes

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comrsc.org Reactions with high atom economy are inherently less wasteful. In the context of pyrazole synthesis, multicomponent reactions (MCRs) and cycloadditions are prime examples of atom-economical processes.

MCRs, where three or more reactants combine in a single step to form a product containing the essential parts of all starting materials, are particularly efficient. nih.gov This approach minimizes the number of synthetic steps and reduces the waste generated from intermediate purifications. The one-pot synthesis of pyrazole derivatives exemplifies this, where starting materials are converted into complex products with high efficiency. tandfonline.com Similarly, (3+2)-cycloaddition reactions, a common method for constructing the pyrazole ring, are intrinsically atom-economical as all atoms from the dipole and dipolarophile are incorporated into the cycloadduct. acs.org By carefully selecting reaction pathways that maximize the incorporation of starting materials into the final structure, chemists can design more sustainable and cost-effective syntheses for compounds like 3-Methoxy-5-(trifluoromethyl)-1H-pyrazole. primescholars.com

Future Research Directions for 3 Methoxy 5 Trifluoromethyl 1h Pyrazole

Exploration of Novel Synthetic Pathways and Late-Stage Functionalization

Future research into the synthesis of 3-methoxy-5-(trifluoromethyl)-1H-pyrazole and its derivatives will likely focus on two primary areas: the development of entirely new synthetic routes and the application of late-stage functionalization (LSF) to diversify complex molecular architectures.

Conventional synthesis of 3-trifluoromethylpyrazoles often relies on the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives or through 1,3-dipolar cycloadditions. acs.orgnih.gov While effective, these methods can sometimes lack efficiency or regioselectivity. Future work will aim to create more streamlined and atom-economical pathways. One promising approach involves the trifluoromethylation/cyclization of α,β-alkynic hydrazones, which can be achieved under mild, transition-metal-free conditions using hypervalent iodine reagents. nih.gov Another avenue is the development of one-pot, multi-component reactions that combine simple, readily available starting materials to construct the pyrazole (B372694) core in a single, efficient step. mdpi.com

Late-stage functionalization is a particularly powerful strategy for introducing the trifluoromethyl group or other functionalities onto a pre-existing complex molecule. sci-hub.se This approach is invaluable in drug discovery, as it allows for the rapid generation of analogues from a common intermediate. Future research will explore advanced LSF techniques, such as C-H activation, to directly install substituents onto the pyrazole ring or its appended groups. For instance, methods for the direct C-H trifluoromethylation of benzylic positions in an aqueous environment have been developed and could be adapted for pyrazole derivatives. enamine.net This minimizes the need for protecting groups and shortens synthetic sequences, accelerating the discovery of new bioactive compounds.

Synthetic StrategyDescriptionPotential Advantages
Multi-Component Reactions Combining three or more reactants in a single operation to form a complex product.High efficiency, atom economy, reduced waste, operational simplicity.
Flow Synthesis of Intermediates Using continuous flow reactors to generate key building blocks like 1-methyl-3-(trifluoromethyl)-1H-pyrazole. mdpi.comEnhanced safety, scalability, precise control over reaction conditions. mdpi.com
Late-Stage C-H Functionalization Directly replacing a carbon-hydrogen bond with a new functional group on an advanced intermediate. mdpi.comRapid diversification of complex molecules, avoidance of lengthy de novo synthesis. mdpi.com
Photochemical Synthesis Utilizing light to drive reactions, such as converting tetrazoles into pyrazolines and pyrazoles.Reagent-free, forms by-products like nitrogen gas, potential for sustainable synthesis.

Advanced Computational Modeling for Predictive Design

Computational chemistry has become an indispensable tool for accelerating the design and optimization of novel molecules. researchgate.net For derivatives of this compound, advanced computational modeling offers a pathway to rationally design compounds with enhanced properties, be it for biological activity or material performance.

Future efforts will increasingly integrate quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), with molecular dynamics (MD) simulations. researchgate.net DFT can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of pyrazole derivatives, helping to predict reaction outcomes and design more effective synthetic routes. mdpi.com MD simulations, in turn, can model the dynamic behavior of these molecules, predicting their conformational preferences and interactions with biological targets like proteins or enzymes over time.

A significant area of growth is the application of machine learning (ML) and artificial intelligence (AI) in predictive modeling. researchgate.net By training algorithms on large datasets of known pyrazole derivatives and their associated activities, it is possible to develop Quantitative Structure-Activity Relationship (QSAR) models that can accurately predict the biological potency or material characteristics of new, untested compounds. researchgate.net These predictive models can screen vast virtual libraries of potential derivatives, prioritizing the most promising candidates for synthesis and experimental testing, thereby saving considerable time and resources. rsc.org

Modeling TechniqueApplication in Pyrazole ResearchKey Insights
Density Functional Theory (DFT) Calculating electronic structure, molecular geometry, and reactivity. mdpi.comresearchgate.netPrediction of reaction mechanisms, understanding electronic properties for materials science. mdpi.comresearchgate.net
Molecular Docking Simulating the binding of pyrazole derivatives to the active site of a biological target. nih.govPredicting binding affinity and mode of action, guiding the design of potent inhibitors. nih.gov
Molecular Dynamics (MD) Simulating the movement and conformational changes of molecules over time. researchgate.netAssessing the stability of ligand-protein complexes, understanding dynamic interactions. researchgate.net
Machine Learning (QSAR) Developing predictive models based on the chemical structure and known activity data. researchgate.netHigh-throughput virtual screening, prediction of antitumor activity, and other biological effects. researchgate.net

Investigation of New Biological Targets and Mechanisms of Action

The 3-(trifluoromethyl)pyrazole (B122699) scaffold is a well-established pharmacophore found in several successful drugs and agrochemicals. acs.org For example, Celecoxib, a selective COX-2 inhibitor, features this core structure. nih.gov While its role in anti-inflammatory and antibacterial agents is well-documented, a significant future direction is the exploration of entirely new biological targets and therapeutic areas. acs.org

The unique electronic properties conferred by the trifluoromethyl group—such as enhanced metabolic stability, binding affinity, and membrane permeability—make this scaffold an attractive candidate for a wide range of biological applications. chemimpex.com Future research should involve screening libraries of this compound derivatives against diverse panels of biological targets. This could include:

Kinase Inhibitors: Many cancers are driven by aberrant kinase activity. The pyrazole scaffold can act as a hinge-binding motif, making it suitable for designing inhibitors against various kinases implicated in oncology. rsc.org

Ion Channel Modulators: Ion channels are critical in neurological and cardiovascular diseases. The pyrazole core could be functionalized to target specific ion channels with high selectivity.

Antiviral and Antiparasitic Agents: The structural features of fluorinated pyrazoles could be leveraged to design novel agents against infectious diseases, an area of constant need. acs.org

Furthermore, investigating the precise mechanism of action for newly identified active compounds will be crucial. Techniques such as in-vitro enzymatic assays, cellular thermal shift assays (CETSA), and chemoproteomics can help identify the direct molecular targets and elucidate how these compounds exert their biological effects.

Development of Advanced Materials with Tailored Properties

Beyond its biomedical applications, the this compound scaffold is a privileged structure for the creation of advanced materials. nih.govacs.org The incorporation of fluorine-containing groups is known to modulate the electronic and photophysical properties of organic molecules, making them suitable for applications in materials science. rsc.orgacs.org

A promising area of research is the development of pyrazole-based organic electronics. For instance, trifluoromethyl-substituted 1H-pyrazolo[3,4-b]quinolines have been synthesized and investigated for their potential use in:

Organic Light-Emitting Diodes (OLEDs): These compounds can exhibit high light absorbance and electroluminescent properties, making them candidates for the emissive layer in OLED devices. researchgate.net

Organic Photovoltaics (OPVs): The electronic characteristics of these pyrazole derivatives allow them to function as part of the active layer in bulk heterojunction solar cells. researchgate.net

Additionally, pyrazole derivatives are excellent chelating ligands for metal atoms due to the presence of two adjacent nitrogen atoms. researchgate.net This opens up avenues for designing novel coordination complexes and organometallic compounds. These materials could find applications as catalysts, sensors for detecting heavy metals, or as fluorescent probes for bioimaging. researchgate.net The trifluoromethyl and methoxy (B1213986) groups can be used to fine-tune the steric and electronic properties of the ligand, thereby controlling the reactivity and stability of the resulting metal complex.

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the discovery and development of new molecules based on the this compound core, future research will increasingly rely on the integration of advanced synthesis technologies. Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch chemistry in terms of speed, safety, and scalability.

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, allows for precise control over parameters like temperature, pressure, and reaction time. acs.org This enhanced control can lead to higher yields, improved selectivity, and safer handling of hazardous reagents or intermediates. The synthesis of various pyrazole derivatives has already been successfully adapted to flow chemistry setups, significantly reducing reaction times compared to batch conditions. nih.govacs.org For example, the lithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole has been performed in a flow reactor to generate functionalized building blocks. mdpi.com

Automated synthesis platforms can further accelerate the research cycle by enabling high-throughput experimentation. nih.gov These systems can perform numerous reactions in parallel, allowing for the rapid creation of large libraries of pyrazole analogues. When combined with automated purification and high-throughput screening, this approach facilitates a closed-loop "design-make-test-analyze" cycle, dramatically speeding up the identification of lead compounds for drug discovery or materials science projects. nih.gov

TechnologyApplication to Pyrazole SynthesisKey Benefits
Flow Chemistry Synthesis of pyrazole cores and key intermediates. acs.orgImproved safety, enhanced reaction control, scalability, reduced reaction times. acs.org
Automated Synthesis Platforms Parallel synthesis of compound libraries for screening. nih.govHigh-throughput experimentation, rapid generation of structure-activity relationships. nih.gov
Integrated Systems Combining flow reactors with automated purification and analysis units.Streamlined workflow from synthesis to data acquisition, enabling faster optimization cycles.

Q & A

Q. What are the common synthetic routes for 3-Methoxy-5-(trifluoromethyl)-1H-pyrazole?

  • Methodological Answer : A widely used approach involves diazonium salt intermediates. For example, 1H-pyrazol-5-amine derivatives can be treated with boron trifluoride etherate and alkyl nitrites in dry THF at low temperatures (-20°C) to form diazonium salts, which are further functionalized . Alternative routes include condensation reactions with formaldehyde under alkaline conditions, as seen in analogous trifluoromethylpyrazole syntheses .

  • Key Considerations :

  • Use inert atmospheres (e.g., nitrogen) to prevent side reactions.
  • Purification via cold diethyl ether washing and column chromatography improves yield .

Q. What spectroscopic techniques are used to confirm the structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify substituents (e.g., methoxy and trifluoromethyl groups) and aromatic protons. For example, the trifluoromethyl group shows a distinct 19F^{19}\text{F} NMR signal near -60 ppm .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., C10_{10}H8_{8}F3_{3}N3_{3}O, MW 227.19) and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry in crystalline derivatives, as demonstrated in triazole-pyrazole hybrids .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer :
  • Ventilation : Use fume hoods to avoid inhalation of vapors/dust .
  • Protective Equipment : Wear nitrile gloves, goggles, and lab coats.
  • Storage : Keep in dry, cool conditions away from oxidizers .

Advanced Research Questions

Q. How can Sonogashira coupling be applied to modify this compound?

  • Methodological Answer :
  • Procedure : React iodinated pyrazole derivatives (e.g., 3-iodo-5-(trifluoromethyl)-1H-pyrazole) with terminal alkynes (e.g., phenylethynyl) using Pd/Cu catalysts. Example conditions: THF, room temperature, 12–24 hours .
  • Outcome : Introduces alkynyl groups for enhanced π-conjugation, useful in materials science or bioactive molecule design .

Q. How can researchers address low yields in the synthesis of this compound?

  • Methodological Answer :
  • Catalyst Optimization : Replace traditional bases with milder alternatives (e.g., Na2_2CO3_3) to reduce side reactions .
  • Purification : Use gradient column chromatography (e.g., ethyl acetate/hexane) or recrystallization for higher purity .
  • Reaction Monitoring : Employ TLC or in situ FTIR to track intermediate formation .

Q. How to design derivatives of this compound for biological activity studies?

  • Methodological Answer :
  • Core Modifications :
  • Heterocyclic Hybrids : Attach triazole or imidazole moieties via click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) .
  • Substituent Variation : Replace methoxy with electron-withdrawing groups (e.g., nitro) to modulate electronic properties .
  • Biological Targets : Analogous trifluoromethylpyrazoles act as mGluR5 ligands or carbonic anhydrase inhibitors; screen derivatives against these targets .

Q. How to resolve contradictions in reported synthesis methods for this compound?

  • Methodological Answer :
  • Reproducibility Tests : Validate competing methods (e.g., diazonium vs. condensation routes) under standardized conditions .
  • Computational Analysis : Use DFT calculations to compare reaction pathways and identify energetically favorable routes .

Q. What computational methods predict the reactivity of this compound?

  • Methodological Answer :
  • DFT Studies : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the trifluoromethyl group may direct electrophilic substitution to the para position .
  • Molecular Docking : Simulate binding interactions with enzymes (e.g., carbonic anhydrase) to prioritize derivatives for synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.